An In-depth Technical Guide to the Physicochemical Properties of (2-(4-Bromophenyl)thiazol-4-yl)methanol
An In-depth Technical Guide to the Physicochemical Properties of (2-(4-Bromophenyl)thiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(2-(4-Bromophenyl)thiazol-4-yl)methanol is a heterocyclic compound of significant interest within medicinal chemistry and materials science. Its structural motif, featuring a bromophenyl group attached to a thiazole methanol core, suggests potential applications in drug discovery as a scaffold for developing novel therapeutic agents. The bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, while the thiazole ring is a well-established pharmacophore present in numerous approved drugs. The hydroxyl group offers a site for esterification or etherification, enabling the synthesis of diverse derivatives. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the synthesis, and the experimentally-derived and computationally-predicted physicochemical properties of (2-(4-Bromophenyl)thiazol-4-yl)methanol, offering a foundational resource for scientists in the field.
Chemical Identity and Structure
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IUPAC Name: (2-(4-Bromophenyl)thiazol-4-yl)methanol
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CAS Number: 21160-53-2
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Molecular Formula: C₁₀H₈BrNOS
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Molecular Weight: 270.15 g/mol
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Canonical SMILES: C1=CC(=CC=C1C2=NC=C(S2)CO)Br
Synthesis of (2-(4-Bromophenyl)thiazol-4-yl)methanol
The synthesis of (2-(4-Bromophenyl)thiazol-4-yl)methanol can be achieved through a multi-step process, with the Hantzsch thiazole synthesis being a cornerstone of the synthetic strategy. This classical method involves the condensation of an α-haloketone with a thioamide.
Proposed Synthetic Pathway
A plausible and efficient synthetic route to the target compound is outlined below. This pathway commences with the bromination of 4-bromoacetophenone to yield the α-bromo ketone intermediate, which is then cyclized with a suitable thioamide, followed by reduction of the resulting ester to the desired alcohol.
Caption: Proposed synthesis of (2-(4-Bromophenyl)thiazol-4-yl)methanol.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethan-1-one (α-Bromo Ketone Intermediate)
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Dissolve 4-bromoacetophenone in a suitable solvent such as glacial acetic acid or diethyl ether.
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Slowly add an equimolar amount of bromine (Br₂) dropwise to the solution while stirring, maintaining the temperature between 0-5 °C using an ice bath.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
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Pour the reaction mixture into ice-cold water to precipitate the product.
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Filter the solid, wash with copious amounts of water to remove any remaining acid, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.
Step 2: Hantzsch Thiazole Synthesis to form Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate
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Dissolve 2-Bromo-1-(4-bromophenyl)ethan-1-one and ethyl 2-thiooxamate in a suitable solvent like ethanol.
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Reflux the mixture for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1][2]
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Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
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The precipitated solid is collected by filtration, washed with water, and dried.
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The crude product can be purified by column chromatography on silica gel or by recrystallization.
Step 3: Reduction to (2-(4-Bromophenyl)thiazol-4-yl)methanol
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Suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate in anhydrous THF to the LiAlH₄ suspension.
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After the addition is complete, allow the reaction to stir at room temperature for a few hours until the ester is completely consumed (monitored by TLC).
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Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
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Filter the resulting mixture through a pad of celite and wash the filter cake with THF or ethyl acetate.
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The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification by column chromatography on silica gel will afford the pure (2-(4-Bromophenyl)thiazol-4-yl)methanol.
Physicochemical Properties
Due to a lack of extensive experimental data in the public domain for (2-(4-Bromophenyl)thiazol-4-yl)methanol, a combination of available data from chemical suppliers and high-quality computational predictions are presented.
Summary of Physicochemical Data
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₈BrNOS | - |
| Molecular Weight | 270.15 g/mol | [3] |
| Physical Appearance | Predicted to be a solid at room temperature | - |
| Melting Point | Predicted: ~150-170 °C | Computational Prediction |
| Boiling Point | Predicted: 412.5 ± 55.0 °C at 760 mmHg | Chemical Supplier Data |
| Density | Predicted: 1.6 ± 0.1 g/cm³ | Chemical Supplier Data |
| Water Solubility | Predicted: Low | Computational Prediction |
| logP (Octanol-Water) | Predicted: ~2.5 - 3.0 | Computational Prediction |
| pKa (most acidic) | Predicted: ~13-14 (hydroxyl proton) | Computational Prediction |
| pKa (most basic) | Predicted: ~1.5-2.5 (thiazole nitrogen) | Computational Prediction |
Detailed Methodologies for Property Determination
The following sections outline the standard, field-proven experimental protocols for determining the key physicochemical properties of a novel compound like (2-(4-Bromophenyl)thiazol-4-yl)methanol.
The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure crystalline solid.
Experimental Protocol (Capillary Method):
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A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[1][4]
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The sample is heated slowly, at a rate of 1-2 °C per minute, near the expected melting point.
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The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.
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The melting point is reported as the range T₁ - T₂.
Caption: Workflow for melting point determination.
Aqueous solubility is a critical parameter in drug development, influencing absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.
Experimental Protocol (Shake-Flask Method):
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An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline at pH 7.4) in a sealed container.
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The mixture is agitated (e.g., on a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The suspension is then filtered or centrifuged to separate the undissolved solid.
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The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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The determined concentration represents the equilibrium solubility.
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and pharmacokinetic properties.
Experimental Protocol (Shake-Flask Method):
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A known amount of the compound is dissolved in one of the two pre-saturated phases (n-octanol or water).
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This solution is then mixed with a known volume of the other pre-saturated phase in a sealed container.
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The mixture is shaken vigorously for a set period to allow for partitioning between the two phases and then left to stand for the phases to separate completely.
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The concentration of the compound in each phase is determined analytically (e.g., by UV-Vis spectroscopy or HPLC).
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The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
The pKa value(s) of a compound indicate the extent of its ionization at different pH values, which significantly impacts its solubility, absorption, and interaction with biological targets.
Experimental Protocol (UV-Vis Spectrophotometry):
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A series of buffer solutions with a range of known pH values are prepared.
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A stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) is prepared.
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A small, constant aliquot of the stock solution is added to each buffer solution.
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The UV-Vis absorption spectrum of each solution is recorded.
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The absorbance at a wavelength where the ionized and neutral forms of the compound have different molar absorptivities is plotted against the pH.
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The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the pH at the inflection point.
Spectroscopic and Structural Characterization
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bromophenyl ring, typically in the range of δ 7.5-7.8 ppm. The thiazole proton will likely appear as a singlet around δ 7.0-7.5 ppm. The methylene protons of the methanol group should give a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm, and the hydroxyl proton will be a broad singlet, the chemical shift of which will be concentration and solvent dependent.
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¹³C NMR: The carbon NMR spectrum will show signals for the ten carbon atoms. The carbons of the bromophenyl ring will appear in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine atom showing a characteristic shift. The thiazole ring carbons will also resonate in the aromatic region, with the C2 carbon (attached to the bromophenyl group) and C4 carbon (attached to the methanol group) being downfield. The methylene carbon of the methanol group is expected to appear in the range of δ 60-65 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
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A broad O-H stretching band around 3200-3600 cm⁻¹ for the hydroxyl group.
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C-H stretching vibrations for the aromatic and thiazole rings just above 3000 cm⁻¹.
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C=C and C=N stretching vibrations for the aromatic and thiazole rings in the 1400-1600 cm⁻¹ region.
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A strong C-O stretching band for the primary alcohol around 1050-1150 cm⁻¹.
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A C-Br stretching vibration in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.
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Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 270 and an M+2 peak of similar intensity at m/z 272, which is characteristic of the presence of a single bromine atom.
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Fragmentation: Common fragmentation pathways may involve the loss of the hydroxymethyl group (-CH₂OH), the bromine atom, or cleavage of the thiazole ring.
X-ray Crystallography
Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for the title compound has been reported, the structures of several related 4-(4-bromophenyl)thiazole derivatives have been determined, providing insights into the likely packing and conformation of this class of compounds.
Applications and Future Directions
The (2-(4-Bromophenyl)thiazol-4-yl)methanol scaffold is a valuable building block in medicinal chemistry. The presence of the bromine atom allows for further structural diversification through reactions like Suzuki, Heck, or Sonogashira coupling, enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies. The thiazole core is known to interact with various biological targets, and derivatives of this scaffold could be explored as potential inhibitors of kinases, proteases, or other enzymes implicated in disease. The hydroxyl group provides a point for the attachment of linkers for the development of proteolysis-targeting chimeras (PROTACs) or for conjugation to other molecules to modulate pharmacokinetic properties.
Future research should focus on the experimental determination of the physicochemical properties outlined in this guide to validate the computational predictions. Furthermore, the synthesis and biological evaluation of a diverse set of derivatives will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.
